[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800289
InChI: InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C23H34N5O14P
Molecular Weight: 635.5 g/mol

[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid

CAS No.:

Cat. No.: VC16800289

Molecular Formula: C23H34N5O14P

Molecular Weight: 635.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid -

Specification

Molecular Formula C23H34N5O14P
Molecular Weight 635.5 g/mol
IUPAC Name [1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid
Standard InChI InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)
Standard InChI Key VCMJCVGFSROFHV-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characterization

The compound is a phosphonate ester prodrug conjugate, combining a modified adenine nucleoside analogue with but-2-enedioic acid (fumaric acid) as a counterion. Its IUPAC name reflects the presence of multiple ester and carbonate functional groups, which are critical for its prodrug activation mechanism . The canonical SMILES string (CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O) confirms the stereochemical arrangement, including the adenine moiety (6-aminopurin-9-yl) linked to a propan-2-yloxymethyl group and phosphoryl-based ester chains .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H34N5O14P
Molecular Weight635.5 g/mol
CounterionBut-2-enedioic acid (fumaric acid)
PubChem CID53394991
Standard InChIKeyVCMJCVGFSROFHV-UHFFFAOYSA-N

The fumaric acid counterion enhances solubility and bioavailability, a common strategy in prodrug design for nucleotide analogues like tenofovir disoproxil fumarate (TDF) . Structural comparisons with TDF reveal shared motifs, including the adenine base and phosphonate ester linkages, but this compound features additional carbonate and oxymethyl groups that may alter metabolic stability .

Regulatory and Research Implications

This compound is classified as "for research use only," emphasizing its role in pharmaceutical development rather than direct therapeutic application. Key research priorities include:

  • Metabolic Studies: Characterization of hydrolysis pathways and active metabolite formation.

  • Resistance Monitoring: Assessment of cross-resistance with existing tenofovir-resistant viral strains.

  • Formulation Optimization: Strategies to minimize impurity levels during TDF synthesis.

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